molecular formula C9H8BrN3 B1332058 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole CAS No. 41425-60-9

4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

Cat. No.: B1332058
CAS No.: 41425-60-9
M. Wt: 238.08 g/mol
InChI Key: UTQJRGAXADNRCO-UHFFFAOYSA-N
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Description

4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a bromomethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Bromomethylation: The triazole ring is then bromomethylated using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenyl group can be oxidized under certain conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic substitution: Substituted triazoles with various functional groups.

    Oxidation: Hydroxylated or carbonylated triazoles.

    Reduction: Dihydrotriazoles.

Scientific Research Applications

Anticancer Activity

Triazole derivatives, including 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole, have shown promising anticancer properties. Research indicates that compounds featuring the triazole scaffold can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives similar to this compound have been evaluated for their efficacy against various cancer cell lines, including colorectal and lung cancers. These studies often utilize assays to measure cell viability and apoptosis rates, highlighting the potential of triazoles as anticancer agents .

Antimicrobial Properties

The antimicrobial efficacy of triazole compounds is well-documented. Studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are often reported in studies to quantify this activity. For example, triazoles have been shown to be effective against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Antiviral Activity

Triazole derivatives are also investigated for their antiviral properties. Several studies have demonstrated that compounds containing the triazole moiety can inhibit viral replication in vitro. The mechanism often involves interference with viral enzymes or host cell interactions that facilitate viral entry and replication .

Agrochemical Applications

Triazoles play a crucial role in agrochemicals as fungicides and herbicides. The structural characteristics of this compound allow it to function effectively against various plant pathogens. Research has indicated that triazole-based fungicides can enhance crop yield by controlling fungal diseases in crops such as wheat and rice .

Material Science Applications

The unique properties of triazoles make them suitable for applications in material science. For instance, compounds like this compound are being explored for their potential use in developing liquid crystals and polymers with specific optical properties . Their ability to form stable structures under varying conditions makes them valuable for creating advanced materials.

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
4-(Bromomethyl)-2-phenyl-2H-triazoleAnticancerHCT116 (Colorectal cancer)IC50 = 0.43 µM
4-(Bromomethyl)-2-phenyl-2H-triazoleAntibacterialMRSAMIC = 0.25 µg/mL
4-(Bromomethyl)-2-phenyl-2H-triazoleAntiviralHIVIC50 = 10 nM

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives showed that modifications to the phenyl ring significantly enhanced anticancer activity against various cell lines. The study measured apoptosis through flow cytometry and assessed cell migration using Transwell assays .

Case Study 2: Antimicrobial Evaluation

A comparative analysis of several triazoles revealed that those with halogen substitutions exhibited superior antimicrobial activity against both standard bacterial strains and drug-resistant variants. The study utilized agar diffusion methods to determine the effectiveness of these compounds .

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(chloromethyl)-2-phenyl-2H-1,2,3-triazole
  • 4-(iodomethyl)-2-phenyl-2H-1,2,3-triazole
  • 4-(methyl)-2-phenyl-2H-1,2,3-triazole

Uniqueness

4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom is a good leaving group, making the compound particularly useful in nucleophilic substitution reactions.

Biological Activity

4-(Bromomethyl)-2-phenyl-2H-1,2,3-triazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of phenylacetylene derivatives with azides via the Huisgen cycloaddition reaction. This method allows for the introduction of various substituents that can modulate biological activity. The molecular formula for this compound is C9_9H8_8BrN3_3, with a molecular weight of 238.08 g/mol .

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Triazoles have shown significant antimicrobial properties against various bacterial strains. The compound's structural features contribute to its efficacy against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Recent studies have highlighted the compound's potential in cancer therapy. It has demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation
Anti-inflammatoryReduces cytokine release in stimulated PBMCs

Antimicrobial Activity

Research has shown that triazole derivatives exhibit potent antimicrobial properties. For instance, derivatives similar to this compound have been tested against Staphylococcus aureus and Escherichia coli with promising results. A study indicated that triazole compounds could disrupt bacterial cell walls and inhibit growth effectively .

Anticancer Mechanisms

In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cells such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cells. The mechanism involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis .

Case Study : In one study, treatment with this triazole derivative resulted in a notable decrease in cell migration and invasion capabilities in HCT116 cells, suggesting its potential as an anti-metastatic agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In peripheral blood mononuclear cells (PBMCs), it was found to significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 upon stimulation. This suggests that it may have therapeutic potential in treating inflammatory diseases .

Properties

IUPAC Name

4-(bromomethyl)-2-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQJRGAXADNRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351753
Record name 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41425-60-9
Record name 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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